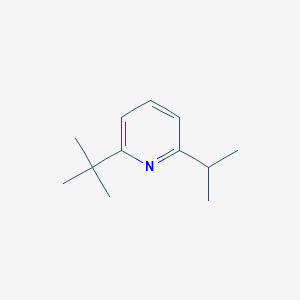
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the reduction of 6-Methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another approach involves the Pictet-Spengler reaction, where phenylethylamine and aldehydes react in the presence of hydrochloric acid at elevated temperatures to form the tetrahydroquinoline structure . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts like palladium on carbon.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Multicomponent Reactions: These reactions involve the formation of complex molecules through the interaction of three or more reactants, often leading to the functionalization of the tetrahydroquinoline ring.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been extensively studied for its neuroprotective properties. It has shown potential in protecting against neurodegenerative diseases by scavenging free radicals and inhibiting glutamate-induced excitotoxicity . Additionally, it has been investigated for its antidepressant and anti-addictive properties, making it a candidate for treating substance abuse disorders . In the field of medicinal chemistry, this compound is explored for its potential to act as a therapeutic agent in various central nervous system disorders .
Mechanism of Action
The neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride are attributed to its ability to inhibit monoamine oxidase (MAO) activity, scavenge free radicals, and antagonize the glutamatergic system . By inhibiting MAO, the compound prevents the breakdown of neurotransmitters, thereby enhancing their availability in the brain. Its free radical scavenging properties help reduce oxidative stress, while its antagonistic action on the glutamatergic system prevents excitotoxicity, a common pathway in neurodegenerative diseases .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is often compared with other tetrahydroquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and its methylated forms. While these compounds share similar structural features and biological activities, this compound is unique in its pronounced neuroprotective effects and its ability to inhibit glutamate-induced excitotoxicity . Other similar compounds include 1,2,3,4-tetrahydroisoquinoline, which is known for its role in dopamine metabolism and neuroprotection .
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7H,4,6,8H2,1H3;1H |
InChI Key |
ZGHXNOIEXQNUBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)

![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)


![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)




![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)

